(2-Methoxy-5-(methylthio)phenyl)methanol

Description

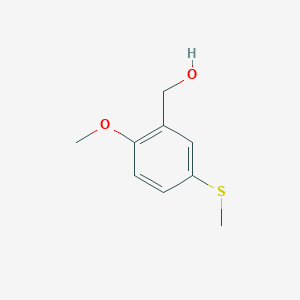

(2-Methoxy-5-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a phenyl ring, along with a methanol group (-CH2OH) at the para position relative to the methoxy group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Properties

IUPAC Name |

(2-methoxy-5-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQKBQBPXDLYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(methylthio)phenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-(methylthio)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids

Reduction: Formation of alcohols and alkanes

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

(2-Methoxy-5-(methylthio)phenyl)methanol is explored for its potential therapeutic properties. Preliminary studies suggest it may exhibit:

- Antioxidant Activity : Its structure allows it to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that this compound may inhibit the growth of various microbial strains, making it a candidate for developing new antibiotics.

The compound has been investigated for its interactions with various biological targets:

- Neuroprotective Effects : Studies have shown that it may modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

- Antitumor Activity : There is emerging evidence suggesting that this compound could inhibit certain cancer cell lines by affecting cellular pathways involved in tumor growth.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated that the compound effectively reduced oxidative stress markers in human cell lines, suggesting potential applications in formulations aimed at combating oxidative damage.

| Assay Type | IC50 Value (µM) | Notes |

|---|---|---|

| DPPH Scavenging | 15.2 | Comparable to standard antioxidants |

| ABTS Assay | 12.8 | Demonstrated significant scavenging ability |

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective inhibition |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Candida albicans | 128 µg/mL | Limited antifungal activity |

These findings indicate that the compound has potential as a lead structure for developing new antimicrobial agents.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science

Due to its unique chemical properties, the compound is being explored for use in developing specialty chemicals and materials with specific functionalities, such as coatings and polymers.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to its observed effects.

Comparison with Similar Compounds

(2-Methoxyphenyl)methanol: Lacks the methylthio group, resulting in different chemical properties and reactivity.

(2-Methoxy-5-(methylthio)phenyl)ethanol: Contains an ethanol group instead of a methanol group, leading to variations in its chemical behavior.

(2-Methoxy-4-(methylthio)phenyl)methanol: The position of the methylthio group is different, affecting its reactivity and interactions.

Uniqueness: (2-Methoxy-5-(methylthio)phenyl)methanol is unique due to the specific positioning of the methoxy and methylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(2-Methoxy-5-(methylthio)phenyl)methanol, with the IUPAC name 2-methoxy-5-(methylthio)phenylmethanol and CAS number 904311-20-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12O2S

- Molecular Weight : 196.27 g/mol

This compound features a methoxy group and a methylthio group attached to a phenolic structure, which may influence its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on methoxy-substituted phenolic compounds have shown varied mechanisms of action against cancer cells, including:

- Induction of Cell Death : Certain analogues have been reported to induce a novel form of cell death called methuosis, characterized by the formation of large vacuoles within cells. This mechanism was particularly noted in compounds with methoxy substitutions at specific positions on the aromatic ring .

- Microtubule Disruption : Other studies have demonstrated that modifications in the methoxy position can switch the biological activity from inducing methuosis to disrupting microtubules, leading to mitotic arrest and subsequent cell death .

The biological activity of this compound may involve interactions with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.

- Receptor Modulation : It could interact with receptors that regulate apoptosis and cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, which can provide insights into the potential effects of this compound:

- Study on Methoxy Compounds : A study highlighted that changing the position of methoxy groups on indole derivatives significantly altered their anticancer activity. For example, a compound with a 6-methoxy substitution exhibited enhanced growth inhibitory potency compared to its 5-methoxy counterpart .

- Antitubercular Activity : Related compounds have been evaluated for their antitubercular activity, showing promising results in inhibiting Mycobacterium tuberculosis growth, indicating potential broader antimicrobial properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Q & A

Q. What are the established synthetic methodologies for introducing the methylthio group in the synthesis of (2-Methoxy-5-(methylthio)phenyl)methanol, and how is regioselectivity controlled?

- Methodological Answer: The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) on halogenated intermediates (e.g., 5-chloro-2-methoxybenzaldehyde) using sodium methanethiolate (NaSMe) under reflux in aprotic solvents like DMF. Regioselectivity is governed by the methoxy group’s ortho/para-directing effects. To achieve substitution at position 5 (meta to methoxy), sequential functionalization or protecting group strategies (e.g., temporary nitro groups) may be required. Transition metal-catalyzed C–S coupling (e.g., Pd-mediated reactions) offers alternative routes with higher specificity .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for methoxy (~δ 3.8 ppm), methylthio (~δ 2.5 ppm), and hydroxymethyl protons (~δ 4.6 ppm; broad if H-bonded).

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 201.0521).

- HPLC-UV : Quantifies purity (>98% by area normalization at 254 nm).

- FTIR : Confirms O–H stretch (~3300 cm⁻¹) and C–S vibrations (~650 cm⁻¹).

Multi-technique cross-validation minimizes misassignment risks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as halogenated waste.

- Storage : In amber glass under nitrogen at 4°C to prevent oxidation.

Analogous aryl alcohols require strict adherence to SDS guidelines for sulfur-containing compounds .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in catalytic hydrogenation yields when synthesizing precursors to this compound?

- Methodological Answer: Yield variations arise from catalyst poisoning by sulfur (e.g., Pd/C deactivation). Mitigation strategies:

- Use sulfur-tolerant catalysts (e.g., PtO₂ or Raney Ni).

- Pre-treat catalysts with thiourea to passivate surface sites.

- Optimize hydrogen pressure (3–5 atm) and monitor via in situ TLC (eluent: DCM/MeOH 5%).

Post-reaction purification by flash chromatography (silica gel, hexane/EtOAc gradient) isolates pure intermediates .

Q. What computational strategies predict the metabolic pathways of this compound?

- Methodological Answer:

- DFT Calculations : Identify oxidation-prone sites (e.g., methylthio → sulfoxide).

- Molecular Docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict primary metabolites.

- In Vitro Validation : Incubate with human liver microsomes and analyze via LC-MS/MS.

Comparative studies with deuterated analogs (e.g., CD₃-thio) confirm metabolic hotspots .

Q. How do pH conditions influence the oxidative stability of this compound, and what methods resolve conflicting degradation data?

- Methodological Answer:

- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH at 40°C for 48h.

- HPLC-DAD : Track degradation products (e.g., sulfoxide at tR 12.3 min).

- EPR Spectroscopy : Detect thiyl radicals under alkaline conditions.

Buffered systems (pH 7.4) with antioxidants (e.g., ascorbic acid) reduce radical-mediated degradation. Arrhenius modeling extrapolates shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.